Ethyl beta-fructofuranoside
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Overview
Description
Ethyl beta-fructofuranoside is an organic compound with the chemical formula C8H16O6 and a molecular weight of 208.21 g/mol . It appears as a colorless or white solid and is soluble in water and many organic solvents such as methanol and ethanol . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl beta-fructofuranoside can be synthesized by heating sucrose or fructose with ethanol under acidic conditions . The reaction typically involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the glycosidic bond between the fructose and ethanol molecules.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the controlled heating of sucrose or fructose with ethanol in the presence of an acid catalyst. The reaction mixture is then purified through various techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-fructofuranoside undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include fructose, ethanol, and various oxidation or reduction derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl beta-fructofuranoside has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl beta-fructofuranoside involves its interaction with specific enzymes and molecular targets. For instance, it can be hydrolyzed by beta-fructofuranosidase (invertase) to release fructose and ethanol . This enzyme catalyzes the cleavage of the glycosidic bond, facilitating the release of the constituent monosaccharides . The compound’s prebiotic effects are attributed to its ability to promote the growth of beneficial gut bacteria by providing a source of fermentable sugars .
Comparison with Similar Compounds
Ethyl beta-fructofuranoside can be compared with other similar compounds such as mthis compound and propyl beta-fructofuranoside. These compounds share similar structural features but differ in the alkyl group attached to the fructose molecule .
Uniqueness:
This compound: Contains an ethyl group, making it more soluble in organic solvents and suitable for specific biochemical applications.
Mthis compound: Contains a methyl group, which may result in different solubility and reactivity properties.
Propyl beta-fructofuranoside: Contains a propyl group, which can influence its physical and chemical properties compared to the ethyl and methyl derivatives.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C8H16O6 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5?,6?,7?,8-/m1/s1 |
InChI Key |
KQQFKZUGBOQKLW-ZKBGSAEASA-N |
Isomeric SMILES |
CCO[C@]1(C(C(C(O1)CO)O)O)CO |
Canonical SMILES |
CCOC1(C(C(C(O1)CO)O)O)CO |
Origin of Product |
United States |
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